Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate

Medicinal Chemistry PROTAC Development Synthetic Methodology

Choose this N-Boc arylpiperazine for orthogonal synthetic strategies where the acetylphenyl moiety must be elaborated while the piperazine nitrogen remains inert. The acid-labile Boc group enables clean deprotection after downstream functionalization, yielding free-piperazine intermediates for diversification. Leverage the rigid aromatic scaffold for PROTAC linker optimization or kinase inhibitor pharmacophore development. Supplied at 95% purity to minimize side reactions during multistep synthesis. Requires 2–8 °C storage; ships on blue ice. Standard R&D-use compliant; global B2B orders accepted.

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
CAS No. 189763-86-8
Cat. No. B3069192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
CAS189763-86-8
Molecular FormulaC17H24N2O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H24N2O3/c1-13(20)14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
InChIKeyRNENNIIGKWIJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate (CAS 189763-86-8) Procurement Guide: Structure, Classification, and Strategic Value


Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate (CAS 189763-86-8, molecular formula C₁₇H₂₄N₂O₃, molecular weight 304.38 g/mol) is an N-Boc protected arylpiperazine derivative featuring a tert-butyl carbamate protecting group on one piperazine nitrogen and a 4-acetylphenyl substituent on the other [1]. This compound functions primarily as a protected synthetic intermediate and versatile building block in medicinal chemistry , enabling modular diversification through orthogonal deprotection of the Boc group to generate free piperazine intermediates or direct elaboration of the acetylphenyl moiety [2].

Why Generic N-Arylpiperazine Analogs Cannot Substitute for Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate in Sequential Synthesis


Substituting tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate with a structurally similar piperazine derivative without Boc protection (e.g., 1-(4-acetylphenyl)piperazine, CAS 51639-48-6) fundamentally alters synthetic compatibility and protection strategy . The Boc protecting group is specifically required for orthogonal synthetic pathways where the unprotected piperazine nitrogen must remain inert during transformations on the acetylphenyl moiety or other molecular segments [1]. Additionally, substitution with alternative protecting groups (e.g., methyl carbamate or benzyl carbamate) introduces distinct deprotection kinetics, acid/base lability profiles, and compatibility constraints that diverge from the tert-butyl carbamate benchmark in multistep syntheses [2].

Quantitative Differentiation of Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate vs. Closest Structural Analogs


Molecular Weight Differentiation: Tert-butyl Ester (304.38 g/mol) vs. Methyl Ester (262.30 g/mol) vs. Unprotected Piperazine (204.27 g/mol)

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate exhibits a molecular weight of 304.38 g/mol, representing a 16% increase over the methyl ester analog (262.30 g/mol) and a 49% increase over the unprotected 1-(4-acetylphenyl)piperazine (204.27 g/mol) . This molecular weight increment, attributable to the tert-butyl carbamate group, is a critical parameter for linker design in PROTAC (Proteolysis Targeting Chimera) applications where precise molecular weight thresholds influence pharmacokinetic properties and E3 ligase recruitment efficiency [1].

Medicinal Chemistry PROTAC Development Synthetic Methodology

Protecting Group Orthogonality: Tert-butyl Carbamate (Boc) Enables Acid-Labile Deprotection Distinct from Methyl Carbamate Stability

The tert-butyl carbamate (Boc) group in tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate undergoes facile acid-catalyzed cleavage (typically with TFA or HCl/dioxane) under mild conditions (room temperature, 1-4 hours), whereas the methyl carbamate group in methyl 4-(4-acetylphenyl)piperazine-1-carboxylate (CAS 717871-47-1) exhibits substantially greater stability toward acidic conditions and requires harsher hydrolytic or hydrogenolytic deprotection protocols [1]. This differential acid lability enables orthogonal protection strategies in complex synthetic sequences where multiple protecting groups must be selectively removed [2].

Protecting Group Strategy Multistep Synthesis Medicinal Chemistry

Hydrogen Bond Acceptor Count Differentiation: Target Compound (n=4) vs. Unprotected Analog (n=2)

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate contains 4 hydrogen bond acceptors (two piperazine nitrogen atoms, two carbonyl oxygens from the acetyl and carbamate groups), compared with only 2 hydrogen bond acceptors in the unprotected analog 1-(4-acetylphenyl)piperazine (two piperazine nitrogen atoms only, acetyl carbonyl is not a strong H-bond acceptor in this context) . This quantitative difference in H-bond acceptor count (Δ = +2) directly influences predicted aqueous solubility, membrane permeability, and molecular recognition properties .

Physicochemical Profiling Drug-Likeness Prediction Computational Chemistry

Rotatable Bond Count and Molecular Flexibility: Target Compound (n=4) vs. Unprotected Analog (n=1)

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate possesses 4 rotatable bonds (piperazine ring connections, carbamate ester bond, acetyl group), whereas the unprotected analog 1-(4-acetylphenyl)piperazine contains only 1 rotatable bond (the acetyl group rotation) . This substantial difference in rotatable bond count (Δ = +3 rotatable bonds) translates to distinct conformational entropy and molecular flexibility profiles, which are critical parameters for predicting binding conformations to biological targets and for assessing molecular complexity in fragment-based drug discovery .

Conformational Analysis Molecular Modeling Drug Design

Commercial Purity Benchmark: Standardized 98% Purity Grade Available from Multiple Suppliers

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is commercially available with a standardized purity specification of 98% from multiple established chemical suppliers , whereas the structurally related unprotected analog 1-(4-acetylphenyl)piperazine is commonly offered at 95% purity grade . This 3% absolute purity differential, while modest, represents a significant reduction in potential impurities for applications requiring high-fidelity building blocks in multistep syntheses or sensitive biological assays.

Quality Control Procurement Specification Synthetic Reliability

Storage Condition Specification: Controlled 2-8°C Requirement vs. Ambient Storage for Unprotected Analog

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate requires controlled refrigerated storage at 2-8°C to maintain long-term stability of the Boc protecting group [1], whereas the unprotected analog 1-(4-acetylphenyl)piperazine can be stored under ambient conditions without cold-chain requirements . This differential storage requirement directly impacts procurement planning, shipping logistics, and laboratory inventory management, as the target compound necessitates refrigerated storage capacity and temperature-controlled shipping protocols.

Stability Profiling Inventory Management Procurement Logistics

Optimal Research and Industrial Applications for Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate Based on Differentiated Properties


Multistep Medicinal Chemistry Synthesis Requiring Orthogonal Piperazine Protection

Employ tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate as a protected piperazine building block in synthetic sequences where the acetylphenyl moiety undergoes further functionalization while the piperazine nitrogen must remain inert. The Boc group's acid-labile character [1] enables clean, orthogonal deprotection after acetylphenyl modifications are complete, generating the free piperazine intermediate for subsequent diversification (e.g., alkylation, acylation, or sulfonylation). The 98% commercial purity grade [2] ensures minimal side reactions during multistep transformations.

PROTAC Linker Design and Property-Optimized Bifunctional Degrader Synthesis

Leverage the compound's molecular weight (304.38 g/mol) [1] and defined H-bond acceptor count (n=4) [2] as a calibrated building block for PROTAC linker optimization. The acetylphenyl moiety provides a rigid, aromatic scaffold for conjugating E3 ligase ligands, while the Boc-protected piperazine nitrogen serves as a masked attachment point for target protein ligands after deprotection. The controlled 2-8°C storage requirement [3] necessitates appropriate cold-chain procurement planning for PROTAC-focused research programs.

Kinase Inhibitor Scaffold Development Leveraging 4-Acetylphenyl Pharmacophore

Utilize the 4-acetylphenylpiperazine core as a privileged pharmacophore for developing kinase inhibitors, as demonstrated by the successful application of structurally related 4-acetylphenylpiperazine derivatives in ERK inhibitor development [1]. The target compound's Boc protection allows modular diversification: either maintain the Boc group for target binding studies, or deprotect to generate a free piperazine intermediate for SAR exploration. The compound's 4 rotatable bonds [2] provide sufficient conformational flexibility for binding pocket adaptation while maintaining defined pharmacophore geometry.

Antimicrobial Derivative Synthesis Using Arylpiperazine Core Strategy

Deploy the compound as a protected precursor for synthesizing N-substituted piperazine antimicrobial agents. Following Boc deprotection, the resulting 1-(4-acetylphenyl)piperazine intermediate can be further functionalized to generate analogs with activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as established for structurally related N-arylpiperazine derivatives [1]. The 98% purity grade [2] minimizes impurity interference in antimicrobial susceptibility testing and SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.